molecular formula C6H15NO2 B13985359 2-(3-Aminopropyl)propane-1,3-diol

2-(3-Aminopropyl)propane-1,3-diol

Cat. No.: B13985359
M. Wt: 133.19 g/mol
InChI Key: ALFVYOCDIWKQRY-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)propane-1,3-diol is a versatile organic compound with a variety of applications in chemistry, biology, medicine, and industry. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a valuable intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 3-chloropropanol with ammonia, followed by reduction with a suitable reducing agent . Another method involves the use of glycerin chlorohydrin, cupric oxide, magnesium oxide, and titanium oxide in the presence of ammoniacal liquor .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopropyl)propane-1,3-diol is unique due to its specific arrangement of amino and hydroxyl groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

2-(3-aminopropyl)propane-1,3-diol

InChI

InChI=1S/C6H15NO2/c7-3-1-2-6(4-8)5-9/h6,8-9H,1-5,7H2

InChI Key

ALFVYOCDIWKQRY-UHFFFAOYSA-N

Canonical SMILES

C(CC(CO)CO)CN

Origin of Product

United States

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